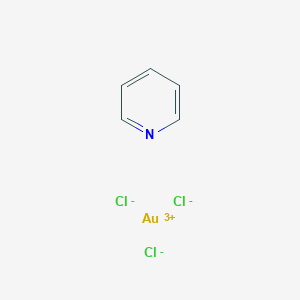

Pyridinetrichlrogold(III)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

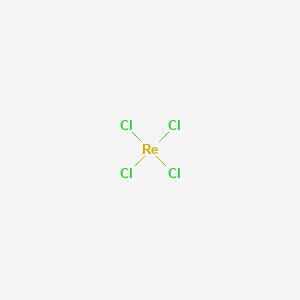

Pyridinetrichlorogold(III) is a chemical compound with the formula C5H5AuCl3N . It is not intended for human or veterinary use and is primarily used for research.

Synthesis Analysis

Studies on gold (III) coordination of a series of prepared polydentate pyridine and quinoline-based ligands have been reported . The novel gold (III) complexes were prepared in 31–98% yield, revealing different coordination abilities of the pyridine and quinoline nitrogen atoms .Molecular Structure Analysis

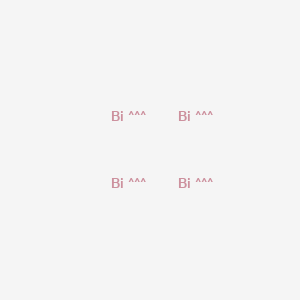

The molecular structure of Pyridinetrichlorogold(III) has been characterized using various techniques such as 1H, 13C, 15N NMR, and XRD . The molecular formula is C5H5AuCl3N and the molecular weight is 382.42 g/mol.Chemical Reactions Analysis

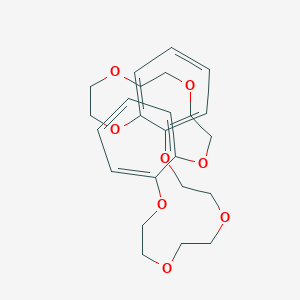

Gold (III) complexes of a series of polydentate pyridine- and quinoline-based ligands have been prepared . All complexes are catalytically active in cyclopropanation of propargyl ester and styrene and outperform KAuCl4 . The superior activity of the particular Au (III)-pyridine-oxazole complexes may indicate de-coordination of the pyridine-N ligand as a crucial step for efficient generation of catalytic activity .Applications De Recherche Scientifique

Organic Light-Emitting Devices

A new class of thermally activated delayed fluorescence (TADF) pyridine-/pyrazine-containing tetradentate CCN^N gold (iii) complexes have been designed and synthesized . These complexes have shown photoluminescence quantum yields (PLQYs) of up to 0.77 in solid-state thin films . They have been used in the emitting layer of organic light-emitting devices (OLEDs), resulting in a 30% increase in the theoretical out-coupling efficiency (ηout), as well as promising electroluminescence (EL) performance with maximum external quantum efficiencies (EQEs) of up to 15.7% .

π-Backdonation Investigation and Catalysis

Several organogold(III) complexes based on 4,4’-diterbutylbiphenyl (C^C) and 2,6-bis(4-terbutylphenyl)pyridine (CNC) ligands have been synthesized . These complexes have been used to probe the electronic effects of variously substituted pyridine ligands (pyrR) on organogold (III) complexes . This has led to insights into the Au-NpyrR bond and the isolobal character of Au+ with H+ . Furthermore, the correlation between the lability of the pyridine ligands and the catalytic efficiency of the complexes has been demonstrated in an intramolecular hydroarylation reaction of alkyne .

Orientations Futures

While specific future directions for Pyridinetrichlorogold(III) were not found in the search results, the field of gold (III) coordination chemistry is rapidly growing . The development of gold catalysis has mainly focused on gold (I) species, but gold (III) species are also being explored due to their potential advantages .

Mécanisme D'action

Target of Action

Pyridinetrichlorogold(III) is a gold-based compound that has been studied for its potential in various biological applications . The primary targets of this compound are believed to be certain enzymes, such as thioredoxin reductase (TrxR), which play crucial roles in cellular processes . TrxR is a selenoenzyme essential for antioxidant defense and redox homeostasis, and it is overexpressed in several tumor cell lineages .

Mode of Action

The compound interacts with its targets by inhibiting their enzymatic activity . For instance, the gold(III) complex inhibits the enzymatic activity of TrxR . The affinity of the compound for TrxR suggests metal binding to a selenol residue in the active site of the enzyme . This interaction results in changes in the cellular processes regulated by these enzymes, potentially leading to cytotoxic effects .

Biochemical Pathways

It is known that the inhibition of trxr can disrupt the redox homeostasis within cells . This disruption can lead to an increase in reactive oxygen species, which can cause damage to cellular components and potentially lead to cell death .

Result of Action

The result of Pyridinetrichlorogold(III)'s action is primarily cytotoxic . By inhibiting key enzymes and disrupting cellular processes, the compound can induce cell death . This cytotoxic effect has been observed in various cell lines, suggesting potential applications in cancer treatment .

Propriétés

IUPAC Name |

gold(3+);pyridine;trichloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N.Au.3ClH/c1-2-4-6-5-3-1;;;;/h1-5H;;3*1H/q;+3;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJJOEBQRJABJG-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1.[Cl-].[Cl-].[Cl-].[Au+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5AuCl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridinetrichlrogold(III) | |

CAS RN |

14911-01-4 |

Source

|

| Record name | Gold(III), pyridinetrichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014911014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.